molecular formula C14H21NO2 B5821195 N,N-diisopropyl-3-(5-methyl-2-furyl)acrylamide

N,N-diisopropyl-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5821195
M. Wt: 235.32 g/mol
InChI Key: UURIHSBGMFFXMJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisopropyl-3-(5-methyl-2-furyl)acrylamide, commonly known as MIF-DIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellowish crystalline solid that is soluble in water and organic solvents. MIF-DIPA is used in various fields of research, including medicinal chemistry, material science, and biochemistry.

Mechanism of Action

The mechanism of action of MIF-DIPA is not fully understood. However, it is believed that it works by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This inhibition leads to a reduction in inflammation, which is beneficial in various disease conditions.
Biochemical and Physiological Effects:
MIF-DIPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase (iNOS). In vivo studies have shown that it can reduce inflammation and improve outcomes in various disease models, including sepsis, rheumatoid arthritis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MIF-DIPA in lab experiments is its ability to inhibit the release of pro-inflammatory cytokines, which is beneficial in various disease models. It is also relatively easy to synthesize and has good solubility in both water and organic solvents. However, one of the limitations of using MIF-DIPA is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for research on MIF-DIPA. One potential direction is to investigate its potential as a protein stabilizer and as a tool for protein purification. Another potential direction is to study its potential as an anti-cancer agent, as some studies have shown that it can inhibit the growth of certain cancer cell lines. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.

Synthesis Methods

MIF-DIPA can be synthesized using various methods, including the Michael addition reaction and the Knoevenagel condensation reaction. The Michael addition reaction involves the addition of an enolate to an α,β-unsaturated carbonyl compound, while the Knoevenagel condensation reaction involves the reaction between an aldehyde or ketone and an activated methylene compound. Both of these methods have been used successfully to synthesize MIF-DIPA.

Scientific Research Applications

MIF-DIPA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the release of pro-inflammatory cytokines. In material science, it has been used to synthesize novel polymers with unique properties. In biochemistry, it has been studied for its potential as a protein stabilizer and as a tool for protein purification.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N,N-di(propan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)9-8-13-7-6-12(5)17-13/h6-11H,1-5H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURIHSBGMFFXMJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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